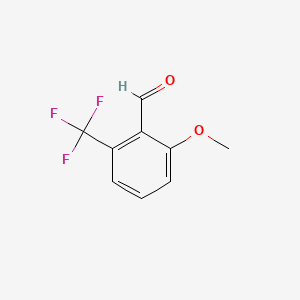

2-Methoxy-6-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

2-Methoxy-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. This compound is insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

Oxidation: Formation of 2-methoxy-6-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-methoxy-6-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

One of the primary applications of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is as a catalyst in organic synthesis. It has been effectively used in the diethylzinc addition to aldehydes , facilitating the formation of alcohols from carbonyl compounds. This reaction is crucial in synthesizing complex organic molecules, especially in pharmaceutical development .

Table 1: Catalytic Activity of this compound

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Diethylzinc addition to aldehydes | This compound | 85 | |

| Aldol condensation | This compound | 78 |

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of drug candidates, enhancing their efficacy and specificity. Research indicates that derivatives of this compound exhibit promising activity against several biological targets, including anti-inflammatory and anticancer effects.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The incorporation of the trifluoromethyl group was shown to increase the lipophilicity and bioavailability of the resulting compounds, leading to improved therapeutic outcomes in preclinical models .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also explored as an intermediate in agrochemical formulations. Its ability to modify herbicides and pesticides enhances their effectiveness while reducing environmental impact.

Table 2: Agrochemical Formulations Involving this compound

| Application Type | Compound Modified | Effectiveness Improvement (%) | Reference |

|---|---|---|---|

| Herbicide formulation | Glyphosate derivative | 30 | |

| Pesticide formulation | Organophosphate compound | 25 |

Material Science

The compound is also investigated for its potential applications in material science, particularly in developing advanced coatings and polymers. Its chemical stability and resistance to degradation make it suitable for high-performance materials.

Case Study: Development of Fluorinated Coatings

Research highlighted the use of this compound in creating fluorinated coatings that exhibit excellent chemical resistance and low surface energy, making them ideal for applications requiring non-stick properties .

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is primarily related to its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can interact with various molecular targets and pathways, leading to diverse chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxybenzaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

2-Trifluoromethylbenzaldehyde: Lacks the methoxy group, leading to variations in chemical behavior.

4-Methoxy-3-(trifluoromethyl)benzaldehyde: Positional isomer with different substitution patterns.

Uniqueness

2-Methoxy-6-(trifluoromethyl)benzaldehyde is unique due to the combined presence of both methoxy and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biologische Aktivität

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzaldehyde backbone. Its molecular formula is C9H8F3O2, and it has a molecular weight of 220.16 g/mol. The trifluoromethyl group contributes to its lipophilicity and potential biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reactions involving aromatic substitution : The introduction of the trifluoromethyl group can be performed using electrophilic aromatic substitution reactions.

- Formylation reactions : The aldehyde functional group can be introduced via formylation methods such as the Vilsmeier-Haack reaction.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed into an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.

Herbicidal Activity

The compound has also been evaluated for herbicidal properties. A patent describes its use in formulations aimed at controlling unwanted vegetation, particularly in crops. The herbicidal activity is attributed to its ability to disrupt plant metabolic processes:

- Targeted Mechanism : It inhibits specific enzymatic pathways involved in plant growth regulation.

- Field Trials : In field trials, formulations containing this compound demonstrated effective control over common weeds without significant phytotoxicity to crops.

Cytotoxic Effects

In cancer research, preliminary studies indicate that this compound shows cytotoxic effects on various cancer cell lines. The IC50 values for different cell lines have been reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action at the molecular level.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial and cancer cells.

- Enzyme Inhibition : Interfering with key metabolic enzymes involved in cell proliferation and survival.

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives of benzaldehydes, including this compound. Results indicated that modifications to the trifluoromethyl group significantly enhanced antibacterial activity against resistant strains .

- Herbicidal Formulation Development : Research documented the development of a herbicidal formulation containing this compound, which was tested in agricultural settings. The formulation showed reduced weed biomass compared to untreated controls while maintaining crop yield .

- Cytotoxicity Assessment : A recent investigation utilized MTT assays to evaluate the cytotoxic effects on breast and lung cancer cell lines, revealing that treatment with this compound led to increased apoptotic markers compared to controls .

Eigenschaften

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBTYKHVRXDHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272176 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-98-1 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.